molecular formula C16H16N4O3 B12557358 7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione CAS No. 189888-18-4

7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione

Cat. No.: B12557358
CAS No.: 189888-18-4
M. Wt: 312.32 g/mol
InChI Key: KGVJPUOCHHCSHY-UHFFFAOYSA-N
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Description

7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.

    Formation of the Pyrazine Ring: The pyrazine ring can be formed by cyclization reactions involving the pyrimidine intermediate.

    Introduction of Substituents: The ethoxy, methyl, and phenyl groups can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound with a similar core structure.

    Methotrexate: A pteridine derivative used as a chemotherapy agent.

    Folic Acid: A naturally occurring pteridine derivative essential for various biological processes.

Uniqueness

7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pteridine derivatives.

Properties

CAS No.

189888-18-4

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

7-ethoxy-1,3-dimethyl-6-phenylpteridine-2,4-dione

InChI

InChI=1S/C16H16N4O3/c1-4-23-14-11(10-8-6-5-7-9-10)17-12-13(18-14)19(2)16(22)20(3)15(12)21/h5-9H,4H2,1-3H3

InChI Key

KGVJPUOCHHCSHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C(=O)N(C(=O)N2C)C)N=C1C3=CC=CC=C3

Origin of Product

United States

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